Propionaldehyde, dicrotyl acetal

Description

Classification and Structural Characteristics of Unsaturated Acetals

In organic chemistry, an acetal (B89532) is a functional group characterized by the connectivity R₂C(OR')₂. wikipedia.org The 'R' groups can be organic fragments or hydrogen, while the 'R'' groups must be organic fragments. wikipedia.org Acetals are formed from the reaction of an aldehyde or ketone with an alcohol. wikipedia.orglscollege.ac.in Historically, the term "acetal" was specific to derivatives of aldehydes, but IUPAC has broadened the definition to include structures derived from ketones as well. wikipedia.orglscollege.ac.in

Unsaturated acetals are a subclass of acetals that contain one or more carbon-carbon double or triple bonds within their structure. In the case of Propionaldehyde (B47417), dicrotyl acetal, the "dicrotyl" portion, derived from dicrotyl alcohol, introduces this unsaturation. The presence of these unsaturated bonds provides additional reactive sites within the molecule, expanding its synthetic utility beyond that of a simple protecting group. benthamscience.com The acetal group in α,β-unsaturated carbonyl derivatives is not merely a protective function but also a synthetic tool for transforming aldehydes and ketones into starting materials for more complex structures. benthamscience.com

The general structure of an acetal features a central tetrahedral carbon atom bonded to four other atoms, rendering it saturated. wikipedia.org The stability of acetals is notable, particularly in neutral or basic conditions, which makes them effective protecting groups for carbonyls during multi-step syntheses. ontosight.ailscollege.ac.in However, this stability is reversible, as acetals can be converted back to the parent aldehyde or ketone under acidic conditions with the presence of water. lscollege.ac.inmasterorganicchemistry.com

Historical Development and Evolution of Acetal Chemistry in Synthesis

The study of acetals dates back to the 19th century, with early work focusing on their synthesis and basic reactivity. The German chemist Valentin Hermann Weidenbusch synthesized paraldehyde, a cyclic trimer of acetaldehyde (B116499), in 1848 by treating acetaldehyde with acid. wikipedia.org The fundamental reaction for acetal formation, known as acetalization, involves the acid-catalyzed reaction of an aldehyde or ketone with an alcohol, proceeding through a hemiacetal intermediate. lscollege.ac.inmasterorganicchemistry.com To drive the reaction to completion, water is typically removed from the reaction mixture. lscollege.ac.in

Initially, the primary application of acetals in organic synthesis was as protecting groups for carbonyl functionalities. lscollege.ac.in Their stability towards bases and many oxidizing and reducing agents made them ideal for temporarily masking the reactivity of aldehydes and ketones while other parts of a molecule were being modified. lscollege.ac.in

Over time, the role of acetals has evolved. Modern organic synthesis has seen the development of more sophisticated and efficient methods for acetalization. These include the use of various catalysts to improve reaction rates and yields under milder conditions. organic-chemistry.orgymerdigital.com For instance, catalysts like zirconium tetrachloride and perchloric acid adsorbed on silica (B1680970) gel have been shown to be highly effective for the protection of aldehydes and ketones. organic-chemistry.org Furthermore, the focus has shifted from acetals as mere protecting groups to their active participation in synthetic transformations. benthamscience.com

Contextual Significance of Propionaldehyde, Dicrotyl Acetal within Advanced Organic Methodologies

The significance of unsaturated acetals, including this compound, in advanced organic methodologies lies in their dual functionality: the stable acetal group and the reactive unsaturated moiety. This combination allows for a range of strategic applications in complex molecule synthesis. benthamscience.com

Unsaturated acetals can function as masked acyl anions or as precursors to dienophilic moieties, which are critical components in cycloaddition reactions for constructing cyclic systems. benthamscience.com Their utility is particularly evident in reactions involving polar organometallic reagents. benthamscience.com

While specific research detailing the applications of this compound is not extensively documented in readily available literature, the broader class of unsaturated acetals has been employed in various synthetic strategies. For example, propiolaldehyde diethyl acetal, an unsaturated acetal, has been used in the synthesis of other unsaturated and polyunsaturated acetals and aldehydes, as well as in the construction of heterocyclic compounds like pyrazoles and isoxazoles. orgsyn.org

The following table presents data for a related compound, Propionaldehyde diethyl acetal, to illustrate the type of chemical and physical properties documented for such molecules.

Table 1: Physicochemical Properties of Propionaldehyde Diethyl Acetal

| Property | Value |

|---|---|

| CAS Number | 4744-08-5 |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol |

| Boiling Point | 122.8 °C |

| Density | 0.815 g/mL at 25 °C |

| Refractive Index | n20/D 1.389 |

This data is for Propionaldehyde diethyl acetal and is provided for illustrative purposes. sigmaaldrich.comchemicalbook.com

The research into α,β-unsaturated acetals highlights their role not just as passive protecting groups but as active participants in building molecular complexity. benthamscience.com The strategic placement of unsaturation within the acetal structure, as in this compound, opens avenues for sequential reactions, where the acetal can first serve as a protecting group and then the unsaturated bond can be manipulated in subsequent synthetic steps. This approach is a cornerstone of modern synthetic strategy, enabling the efficient construction of elaborate organic molecules.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Propionaldehyde |

| Dicrotyl alcohol |

| Acetaldehyde |

| Paraldehyde |

| Zirconium tetrachloride |

| Perchloric acid |

| Propiolaldehyde diethyl acetal |

| Pyrazole |

| Isoxazole |

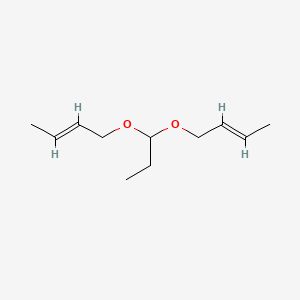

Structure

3D Structure

Properties

CAS No. |

5749-78-0 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

(E)-1-[1-[(E)-but-2-enoxy]propoxy]but-2-ene |

InChI |

InChI=1S/C11H20O2/c1-4-7-9-12-11(6-3)13-10-8-5-2/h4-5,7-8,11H,6,9-10H2,1-3H3/b7-4+,8-5+ |

InChI Key |

IGJKAEWELWCXNL-NSLJXJERSA-N |

Isomeric SMILES |

CCC(OC/C=C/C)OC/C=C/C |

Canonical SMILES |

CCC(OCC=CC)OCC=CC |

Origin of Product |

United States |

Synthetic Methodologies for Propionaldehyde, Dicrotyl Acetal and Analogous Unsaturated Acetals

Direct Acetalization: Mechanistic Considerations and Optimization

Direct acetalization is the most common method for preparing acetals. It involves the reaction of an aldehyde or ketone with two equivalents of an alcohol. This process is an equilibrium reaction and requires careful control of conditions to achieve high yields.

Acid-Catalyzed Condensation of Aldehydes with Unsaturated Alcohols

The formation of propionaldehyde (B47417), dicrotyl acetal (B89532) from propionaldehyde and crotyl alcohol is a classic example of acid-catalyzed acetalization. libretexts.orglibretexts.org The reaction proceeds by the reversible addition of two molecules of crotyl alcohol to the carbonyl group of propionaldehyde. byjus.com

The mechanism for this transformation involves several key steps: libretexts.orgmasterorganicchemistry.com

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the propionaldehyde, which significantly increases the electrophilicity of the carbonyl carbon. openstax.orglibretexts.org

Nucleophilic Attack by Alcohol : A molecule of crotyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.org

Deprotonation : A base (typically another alcohol molecule or the conjugate base of the acid catalyst) removes a proton from the newly added alcohol moiety, forming a hemiacetal. libretexts.org

Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgmasterorganicchemistry.com

Elimination of Water : The lone pair of electrons on the remaining ether oxygen assists in the elimination of a water molecule, forming a resonance-stabilized oxonium ion. libretexts.org

Second Nucleophilic Attack : A second molecule of crotyl alcohol attacks the electrophilic carbon of the oxonium ion. libretexts.org

Final Deprotonation : A final deprotonation step yields the stable dicrotyl acetal and regenerates the acid catalyst. libretexts.org

This reaction is applicable to a wide range of aldehydes, including aliphatic, aromatic, and α,β-unsaturated aldehydes, and can be performed with various alcohols. acs.orgnih.gov

Influence of Catalysis and Reaction Parameters on Acetal Formation Equilibrium

Acetal formation is a reversible process, and the position of the equilibrium is highly dependent on the reaction conditions. organicchemistrytutor.com To favor the formation of the acetal product, the equilibrium must be shifted to the right according to Le Châtelier's principle. libretexts.org

Catalysis: A variety of acid catalysts can be employed for acetalization. Common homogeneous catalysts include strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids like p-toluenesulfonic acid (p-TSA). acs.org Heterogeneous catalysts, such as acidic resins (e.g., Amberlyst-15), zeolites, and perchloric acid adsorbed on silica (B1680970) gel, offer advantages in terms of ease of separation and reusability. rsc.orgorganic-chemistry.orgymerdigital.com The choice of catalyst can be crucial; for instance, highly acidic catalysts can sometimes lead to side reactions, whereas milder catalysts may require longer reaction times or higher temperatures. rsc.org

Reaction Parameters:

Temperature : The effect of temperature is variable. While higher temperatures can increase the reaction rate, they can also promote side reactions or shift the equilibrium unfavorably depending on the specific system.

Reactant Concentration : Using an excess of the alcohol (in this case, crotyl alcohol) can help drive the equilibrium towards the acetal product. organicchemistrytutor.com

Solvent : The choice of solvent can influence reaction rates and equilibria. Solvents like cyclopentyl methyl ether have been used effectively in combination with certain catalyst systems. acs.org

The kinetics of acid-catalyzed aldol (B89426) condensation of propionaldehyde have been studied, showing the reaction to be second order in propionaldehyde. escholarship.org While this is a related condensation reaction, the principles of acid catalysis and the influence of reaction conditions on rates and equilibria are broadly applicable to acetal formation.

Strategies for Enhancing Yield and Selectivity in Acetalization

The most critical factor for achieving high yields in acetal formation is the effective removal of water, the byproduct of the reaction. libretexts.orgorganicchemistrytutor.com Several techniques are commonly used to accomplish this:

Azeotropic Distillation : A Dean-Stark apparatus is frequently used to remove water azeotropically with a suitable solvent, such as toluene (B28343) or benzene (B151609). libretexts.orglibretexts.org This continuous removal of water effectively drives the reaction to completion.

Dehydrating Agents : Chemical drying agents like anhydrous magnesium sulfate (B86663) or calcium chloride can be added to the reaction mixture to sequester the water as it is formed. rsc.orgorgsyn.org

Molecular Sieves : Molecular sieves, particularly 3Å or 4Å types, are highly effective for adsorbing water from the reaction mixture. libretexts.orglibretexts.orgresearchgate.net They can be used in two ways: either simply as a water adsorbent in the presence of a separate acid catalyst or as a dual-function catalyst-adsorbent if proton-exchanged molecular sieves are used. researchgate.net This method is often preferred for its efficiency and mild conditions, sometimes allowing for quantitative conversions in minutes. researchgate.net The use of molecular sieves is a well-established method for preparing various acetals, including those from aldehydes and secondary alcohols. thieme-connect.com

The following table summarizes the impact of different water removal strategies on acetalization yield.

| Water Removal Method | Catalyst | Typical Yield | Notes |

| Azeotropic Distillation (Dean-Stark) | p-Toluenesulfonic acid | High | Requires a solvent that forms an azeotrope with water (e.g., toluene). libretexts.org |

| Anhydrous Dehydrating Agents | Tartaric acid | Up to 98% | Anhydrous MgSO₄ was found to be crucial for high yield. rsc.org |

| Molecular Sieves (Type A) | p-Toluenesulfonic acid | Nearly Quantitative | Rapid reaction, often complete within minutes. researchgate.net |

| Dual-Function Molecular Sieves | Proton-exchanged Zeolon 500 | High | Sieve acts as both catalyst and water adsorbent. researchgate.net |

Regioselective and Stereoselective Syntheses of Unsaturated Acetal Derivatives

While direct acetalization is broadly applicable, more advanced methods are required for the synthesis of complex or specifically substituted unsaturated acetals. These methods often involve the construction of the carbon skeleton prior to or as part of the acetal-forming process.

Alkylation Reactions of Metallated Unsaturated Acetal Precursors

Unsaturated acetals can serve as valuable synthetic intermediates. benthamscience.com For instance, propiolaldehyde diethyl acetal, an analogue containing an alkyne unit, can be metallated at the terminal alkyne position. The resulting acetylide can then be alkylated with various electrophiles to introduce new substituents. This strategy allows for the construction of more complex polyunsaturated acetal frameworks. orgsyn.org This approach highlights how the acetal group can act as a stable protecting group while modifications are made to other parts of the molecule. libretexts.org

Cross-Coupling Strategies for Constructing Dicrotyl Acetal Frameworks

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Cadiot-Chodkiewicz coupling, which joins a terminal alkyne with a 1-haloalkyne using a copper(I) salt catalyst, is a classic method for synthesizing unsymmetrical 1,3-diynes. wikipedia.orgrsc.orgalfa-chemistry.com

While not directly forming the acetal, this methodology can be used to construct the unsaturated backbone of complex acetal precursors. For example, a haloalkyne could be coupled with an alkyne that already contains an acetal moiety, such as propiolaldehyde diethyl acetal. orgsyn.orgchempedia.info This reaction is highly selective, avoiding the homo-coupling side products often seen in related reactions like the Glaser coupling. wikipedia.org The reaction is typically catalyzed by a copper(I) salt, such as CuBr, in the presence of an amine base. wikipedia.org This strategy has been employed in the synthesis of various natural products containing polyacetylene chains. orgsyn.org

Formation of Unsaturated Acetal Linkages through Specialized Transformations (e.g., via organocuprates)

The construction of unsaturated acetal linkages can be achieved through specialized transformations that allow for the precise formation of carbon-carbon bonds. One powerful method involves the use of organocuprates, also known as Gilman reagents. organic-chemistry.org These organometallic compounds are valued for their ability to act as soft nucleophiles, enabling selective 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. organic-chemistry.orgijsdr.org This reactivity is particularly useful for synthesizing unsaturated acetals by introducing an alkyl or vinyl group at the β-position of an unsaturated aldehyde or ketone precursor, which can then be acetalized.

Organocuprates are typically prepared by reacting an organolithium compound with a copper(I) salt, such as copper(I) iodide. ijsdr.org The general structure is represented as R₂CuLi, where 'R' is the organic group to be transferred. ijsdr.org Unlike more reactive organometallic reagents like Grignard or organolithium reagents, which tend to attack the carbonyl carbon directly (1,2-addition), organocuprates preferentially attack the β-carbon of the carbon-carbon double bond in an α,β-unsaturated system. organic-chemistry.orgrsc.org This 1,4-addition generates an enolate intermediate, which upon workup, typically with a mild acid, yields a saturated carbonyl compound with a new carbon-carbon bond at the former β-position. rsc.org

For the synthesis of an unsaturated acetal, this methodology can be adapted. For instance, an α,β-unsaturated aldehyde can first undergo a conjugate addition with an organocuprate. The resulting saturated aldehyde, now bearing the desired alkyl or vinyl group from the organocuprate, can then be subjected to standard acetalization conditions with an unsaturated alcohol, such as crotyl alcohol, to form the target unsaturated acetal.

Alternatively, organocuprates can react with propargyl derivatives. For example, the reaction of organocopper complexes with propargyl methanesulfinates can lead to the formation of allenes, which are molecules with two cumulative double bonds. acs.org While not a direct route to dicrotyl acetal, this highlights the versatility of organocuprates in creating unsaturation.

The table below summarizes key aspects of organocuprate reactions relevant to the synthesis of unsaturated systems.

| Feature | Description |

| Reagent Type | Lithium dialkylcuprate (R₂CuLi) or other organocuprate species. |

| Key Reaction | 1,4-Conjugate addition to α,β-unsaturated carbonyls. ijsdr.org |

| Mechanism | Nucleophilic attack of the organocuprate at the β-carbon of the C=C double bond, forming an enolate intermediate. organic-chemistry.orgrsc.org |

| Selectivity | High selectivity for 1,4-addition over 1,2-addition, especially at low temperatures (e.g., -78 °C). organic-chemistry.org |

| Applications | Synthesis of complex molecules, including natural products like prostaglandins. ijsdr.org |

Sustainable and Green Chemistry Approaches in Acetal Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of acetals to develop more environmentally benign and sustainable processes. purkh.comrsc.org Traditional methods for acetalization often rely on homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid, which can be corrosive, difficult to separate from the reaction mixture, and generate significant waste. ijsdr.orgmdpi.com Green approaches aim to overcome these limitations by focusing on alternative catalysts, solvents, and energy sources.

One of the primary focuses of green acetal synthesis is the development and use of heterogeneous catalysts. researchgate.net Solid acid catalysts such as zeolites, montmorillonite (B579905) clays (B1170129) (K-10), and sulfonic acid-functionalized resins (e.g., Amberlyst-15) offer several advantages. rsc.orgmdpi.com They are generally non-corrosive, easily separable by filtration, and can often be recycled and reused multiple times, reducing waste and cost. researchgate.netnih.gov For instance, water-tolerant zeolites have shown high efficiency in the acetalization of glycerol, even in the presence of water, which typically hinders the reaction. rsc.org The hydrophobic nature of some zeolites helps to expel the water formed during the reaction, driving the equilibrium towards the product. rsc.org

Solvent selection is another critical aspect of green acetal synthesis. Many traditional procedures use volatile organic compounds (VOCs) as solvents to azeotropically remove the water formed during the reaction. Green alternatives include performing the reaction under solvent-free conditions or using more environmentally friendly solvents like water, dimethyl sulfoxide (B87167) (DMSO), or ionic liquids. ijsdr.orgmdpi.com Solvent-free reactions, in particular, are highly desirable as they reduce waste and simplify product purification. researchgate.net

The use of alternative energy sources, such as microwave irradiation, has also been explored to accelerate acetalization reactions. ijsdr.org Microwave-assisted synthesis can significantly reduce reaction times and improve yields, often under solvent-free conditions. ijsdr.org Furthermore, photo-organocatalytic methods using visible light and an organic dye as a photocatalyst have been developed for the efficient acetalization of aldehydes under mild and neutral conditions. organic-chemistry.orgrsc.org

The following table provides a comparison of traditional and green approaches to acetal synthesis.

| Approach | Traditional Methods | Green/Sustainable Methods |

| Catalysts | Homogeneous mineral acids (H₂SO₄, HCl), p-toluenesulfonic acid. mdpi.comkhanacademy.org | Heterogeneous solid acids (zeolites, clays, resins), reusable catalysts. rsc.orgresearchgate.netnih.gov |

| Solvents | Toluene, benzene (for azeotropic water removal). | Solvent-free conditions, water, DMSO, ionic liquids. ijsdr.orgmdpi.com |

| Energy Source | Conventional heating. | Microwave irradiation, visible light (photocatalysis). ijsdr.orgrsc.org |

| Byproducts | Acidic waste, solvent waste. | Reduced waste, often only water. |

| Sustainability | Low atom economy, difficult catalyst recovery. | High atom economy, easy catalyst separation and recycling. purkh.com |

Reaction Mechanisms and Chemical Transformations of Propionaldehyde, Dicrotyl Acetal

Elucidation of Acetal (B89532) Formation Mechanisms

Hemiacetal Intermediates and Reaction Pathways

The initial step in acetal formation is the reaction of an aldehyde or ketone with one equivalent of an alcohol to form a hemiacetal. xometry.com In the case of propionaldehyde (B47417), dicrotyl acetal, propionaldehyde reacts with one molecule of crotyl alcohol. This reaction is generally reversible and can be catalyzed by either acid or base, though acid catalysis is more common. youtube.comstudentdoctor.net

The mechanism under acidic conditions proceeds as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen of the carbonyl group in propionaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. youtube.comlibretexts.org

Nucleophilic attack by the alcohol: A molecule of crotyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. youtube.comlibretexts.org

Deprotonation: A base, such as another molecule of the alcohol or the conjugate base of the acid catalyst, removes a proton from the attacking oxygen, resulting in the formation of a neutral hemiacetal. libretexts.orglibretexts.org

This hemiacetal is an unstable intermediate that exists in equilibrium with the starting aldehyde and alcohol. xometry.comwikipedia.org The reaction can then proceed with a second molecule of crotyl alcohol to form the stable dicrotyl acetal. libretexts.orglibretexts.org

The Role of Oxocarbenium Ions in Acetalization

The conversion of the hemiacetal to the acetal involves a key reactive intermediate known as an oxocarbenium ion. youtube.comwikipedia.org This species is a resonance-stabilized cation where the positive charge is delocalized between the carbon and oxygen atoms. wikipedia.org

The mechanism for this transformation is as follows:

Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). youtube.comlibretexts.org

Formation of the oxocarbenium ion: The lone pair of electrons on the adjacent ether oxygen helps to push out the water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion. youtube.comlibretexts.org This is often the rate-determining step in acetal formation.

Nucleophilic attack by the second alcohol molecule: A second molecule of crotyl alcohol attacks the electrophilic carbon of the oxocarbenium ion. youtube.comlibretexts.org

Deprotonation: A final deprotonation step yields the neutral propionaldehyde, dicrotyl acetal and regenerates the acid catalyst. libretexts.orglibretexts.org

The stability of the oxocarbenium ion is a crucial factor in the facility of acetal formation. wikipedia.org

Hydrolytic Cleavage of Dicrotyl Acetals: Kinetics and Mechanism

The hydrolysis of acetals, including this compound, is the reverse of acetal formation and is also catalyzed by acid. masterorganicchemistry.comchemistrysteps.com This process regenerates the original aldehyde and alcohol. masterorganicchemistry.com The reaction is typically driven forward by using a large excess of water. chemistrysteps.com

The mechanism of hydrolytic cleavage mirrors the reverse of the formation process:

Protonation: One of the ether oxygens of the acetal is protonated by an acid catalyst. chemistrysteps.comyoutube.com

Formation of an oxocarbenium ion: The protonated alkoxy group (crotyl alcohol) departs as a leaving group, facilitated by the lone pair of electrons on the other oxygen, forming an oxocarbenium ion. nih.govyoutube.com

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the oxocarbenium ion. chemistrysteps.com

Deprotonation and hemiacetal formation: Deprotonation of the resulting intermediate yields a hemiacetal. chemistrysteps.com

Protonation and cleavage: The remaining ether oxygen of the hemiacetal is protonated, and subsequent cleavage, assisted by the hydroxyl group's lone pair, releases the second molecule of crotyl alcohol and forms a protonated aldehyde. chemistrysteps.com

Final deprotonation: Deprotonation of the protonated aldehyde regenerates the aldehyde and the acid catalyst. chemistrysteps.com

The kinetics of acetal hydrolysis can be influenced by factors such as the structure of the acetal and the pH of the solution. masterorganicchemistry.com Studies have shown that the rate-determining step is often the formation of the oxocarbenium ion. masterorganicchemistry.com The presence of the unsaturated dicrotyl groups may influence the rate of hydrolysis through electronic effects.

Radical Chemistry of Unsaturated Acetal Systems

The presence of carbon-carbon double bonds in the dicrotyl groups of this compound introduces the potential for radical reactions. rsc.orgrsc.org These unsaturated systems can undergo various transformations initiated by radical species.

Formation and β-Scission of Dialkoxyalkyl Radicals with Unsaturated Moieties

Dialkoxyalkyl radicals can be generated from acetals through various methods, such as hydrogen atom abstraction or photoredox catalysis. acs.org Once formed, these radicals can undergo a characteristic reaction known as β-scission, which involves the cleavage of a carbon-carbon bond at the β-position relative to the radical center. sonar.chresearchgate.net

In the context of this compound, a radical centered on the acetal carbon would be a dialkoxyalkyl radical. The subsequent β-scission of this radical could lead to the fragmentation of the molecule. The presence of the unsaturated dicrotyl moieties can influence the regioselectivity of the β-scission process, as the formation of a stabilized allylic radical upon fragmentation would be favored. sonar.ch Theoretical studies on similar alkoxy radicals have shown that the barriers for β-scission reactions are influenced by the stability of the departing radical. murdoch.edu.au

Chemo- and Regioselectivity in Radical Addition Reactions Involving Acetal Derivatives

The unsaturated dicrotyl groups in this compound can participate in radical addition reactions. The chemo- and regioselectivity of these additions are critical aspects of their reactivity. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity concerns the preferential formation of one constitutional isomer over another. acs.org

In radical additions to unsaturated systems, the selectivity is often governed by the stability of the resulting radical intermediate. For instance, in the addition of an alkyl radical to the double bond of a dicrotyl group, the addition would likely occur at the less substituted carbon to form a more stable secondary allylic radical.

Recent research has shown that in radical additions to α,β-unsaturated carbonyl compounds, the chemo- and regioselectivity can be controlled by the subsequent reaction steps, such as an electron transfer that propagates a radical chain. nih.govrsc.org While this compound is not an α,β-unsaturated carbonyl compound itself, the principles of controlling selectivity in radical additions to its unsaturated moieties would be analogous, influenced by factors like the nature of the radical species and the reaction conditions.

Stereochemical Control and Conformational Analysis in Dicrotyl Acetal Chemistry

Asymmetric Synthesis and Chiral Induction with Unsaturated Acetals

Utilization of Chiral Acetal (B89532) Auxiliaries in Enantioselective Transformations

Chiral auxiliaries are organic compounds that, when attached to a starting material, guide the formation of a specific stereoisomer. wikipedia.org This approach has been widely adopted in asymmetric synthesis. In the context of acetals, chiral diols with C2 symmetry are often employed to create cyclic acetals. iupac.org The inherent chirality of the auxiliary creates a diastereomeric relationship, allowing for the differentiation of prochiral faces and influencing the stereochemical course of subsequent reactions. iupac.org For instance, the addition of organocopper reagents to chiral acetals derived from aldehydes and C2-symmetric diols can proceed with high diastereoselectivity, ultimately yielding chiral secondary alcohols with excellent enantiomeric excess. iupac.org

The effectiveness of a chiral auxiliary is often linked to its ability to create a well-defined and rigid conformational bias in the transition state of the reaction. Thiazolidine-2-thiones, particularly those with bulky substituents at the C4 position, have proven to be excellent chiral auxiliaries in promoting highly stereocontrolled cross-coupling reactions with acetals when used to form titanium enolates. researchgate.net The presence of an exocyclic C=S bond is crucial for achieving synthetically useful levels of stereocontrol. researchgate.net

| Auxiliary Type | Key Features | Application Example | Reference |

| C2-Symmetric Diols | Form cyclic acetals, differentiating prochiral faces. | Diastereoselective addition of organocopper reagents. | iupac.org |

| Thiazolidine-2-thiones | Bulky substituents at C4, exocyclic C=S bond. | Stereocontrolled cross-coupling of titanium enolates with acetals. | researchgate.net |

Stereodivergent and Stereoselective Strategies for Acetal Synthesis

Stereodivergent synthesis offers a powerful approach to access any desired stereoisomer of a product from a common starting material by simply changing the catalyst or reaction conditions. core.ac.uk This strategy has been successfully applied to the synthesis of complex molecules, including those containing acetal functionalities. For example, a copper-catalyzed sequential hydrosilylation and hydroamination of enals can produce all possible stereoisomers of amino alcohols, which may contain acetal protecting groups, with high levels of chemo-, regio-, diastereo-, and enantioselectivity. core.ac.uk

Stereoselective synthesis, on the other hand, focuses on producing a single stereoisomer. nih.gov Rhenium-catalyzed nih.govresearchgate.net-allylic alcohol transposition provides a highly stereoselective route to 2-methyl-1,3-syn-diol acetals. nih.govresearchgate.net This method demonstrates excellent diastereoselectivity, converting (E)- or (Z)-δ-hydroxymethyl-anti-homoallylic alcohols into the corresponding syn-diol acetals. nih.gov

Influence of Acetal Stereochemistry on Reactivity and Selectivity

The three-dimensional arrangement of atoms within an acetal, particularly an unsaturated one like dicrotyl acetal, profoundly impacts its chemical behavior. Stereoelectronic effects and the conformational preferences of the molecule are key determinants of reactivity and the stereochemical outcome of its reactions.

Diastereoselectivity in Reductive Cleavage of Unsaturated Cyclic Acetals

The reductive cleavage of unsaturated cyclic acetals can exhibit high levels of diastereoselectivity. The stereochemistry of the starting acetal dictates the stereochemical fate of the product. For instance, the treatment of γ,δ-alkylidenedioxy-α,β-unsaturated esters with lithium dimethylcuprate leads to a concurrent reductive cleavage and aldol (B89426) recombination, yielding β',δ-dihydroxy-β,γ-unsaturated esters. rsc.org The stereochemistry of the newly formed stereocenters is influenced by the original stereochemistry of the cyclic acetal.

Stereoelectronic Effects in Acetal Conformations and Reactions

Stereoelectronic effects, which involve the influence of the spatial arrangement of orbitals on the energy and reactivity of a molecule, are paramount in acetal chemistry. nih.govcdnsciencepub.com The anomeric effect, a classic example of a stereoelectronic effect, describes the tendency of a heteroatomic substituent at the anomeric carbon of a cyclic ether to favor an axial orientation. cdnsciencepub.com This effect and other stereoelectronic principles play a crucial role in controlling both the formation and cleavage of acetals. cdnsciencepub.comresearchgate.net

The hydrolysis of acetals, for example, is not solely governed by steric hindrance but is significantly influenced by the orientation of lone pair orbitals on the oxygen atoms relative to the C-O bonds being broken. researchgate.net For cleavage to occur with minimal energy, an anti-periplanar arrangement between a lone pair on one oxygen and the departing O-alkyl group is required. researchgate.net These stereoelectronic considerations are fundamental to understanding the reactivity and selectivity observed in reactions involving dicrotyl acetal and other unsaturated acetals. nih.govresearchgate.net

Conformational Preferences and Dynamics of Dicrotyl Acetal Structures

The flexible nature of the dicrotyl group introduces additional conformational complexity to the acetal structure. The preferred three-dimensional arrangement of the molecule is a result of a delicate balance of steric and stereoelectronic interactions. testbook.com Understanding these conformational preferences is crucial for predicting the outcome of reactions involving dicrotyl acetal.

| Factor | Influence on Dicrotyl Acetal |

| Steric Interactions | Affect the spatial arrangement of the crotyl groups, influencing the accessibility of the reactive centers. |

| Stereoelectronic Effects | Govern the orientation of orbitals, impacting bond strengths and reactivity pathways. |

| Conformational Dynamics | The equilibrium between different conformers determines the overall observed reactivity and selectivity. |

Computational and Spectroscopic Investigations of Propionaldehyde, Dicrotyl Acetal

Quantum Chemical Calculations (e.g., DFT) for Structural and Electronic Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for characterizing the structural and electronic properties of molecules like propionaldehyde (B47417), dicrotyl acetal (B89532). rsc.orgmdpi.com These computational methods allow for the optimization of molecular geometries to find the most stable three-dimensional structure and for the analysis of the electron distribution within the molecule. youtube.com

For propionaldehyde, dicrotyl acetal, DFT calculations would typically be performed using functionals such as B3LYP or ωB97XD, combined with basis sets like 6-311+G(d,p), to accurately model its geometry. mdpi.comnih.gov Such calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's conformation. Electronic characterization involves mapping the electrostatic potential to identify electron-rich and electron-poor regions, which is crucial for predicting reactivity. For instance, the oxygen atoms of the acetal group are expected to be electron-rich, while the carbon atom of the acetal functional group is more electrophilic. Recent studies have successfully used DFT to analyze the crystal structure and electronic properties of various acetal-containing compounds. acs.org

Table 1: Representative Computational Methods for Acetal Analysis

| Computational Method | Application | Typical Findings | Source |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization, Electronic Structure | Bond lengths, bond angles, electron density distribution, orbital energies. | nih.govmdpi.com |

| Coupled Cluster (CCSD(T)) | High-Accuracy Energy Calculations | Refined reaction energetics and barrier heights. | nih.gov |

| Polarizable Continuum Model (PCM) | Solvent Effects | Stability and properties of isomers and transition states in solution. | mdpi.com |

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry provides indispensable tools for mapping the reaction pathways of unsaturated acetals. smu.edu By calculating the energies of reactants, transition states, and products, researchers can construct a detailed potential energy surface for a given transformation. nih.govsmu.edu This allows for the determination of activation barriers and reaction enthalpies, revealing the kinetic and thermodynamic feasibility of a proposed mechanism.

A key reaction of unsaturated acetals is intramolecular cyclization, often catalyzed by Lewis acids like bismuth triflate (Bi(OTf)₃). rsc.org Computational studies on similar systems propose a mechanism that begins with the activation of the acetal group by the Lewis acid, leading to the loss of a methoxy (B1213986) group (in the case of a dimethyl acetal) to form a critical oxocarbenium ion intermediate. rsc.orgmasterorganicchemistry.com This cation is then attacked by the intramolecular double bond (the ene moiety), leading to the formation of a new carbon-carbon bond and a cyclic structure. rsc.org The entire process, from the initial acid-catalyzed formation of a hemiacetal to the final acetal product, can be modeled computationally to understand each step, including protonation, addition/elimination, and deprotonation events (PADPEAD mechanism). masterorganicchemistry.comyoutube.com

Theoretical Prediction of Chemo- and Regioselectivity in Acetal Transformations

Theoretical models are crucial for predicting the chemo- and regioselectivity of reactions involving complex molecules like this compound. Chemo- and regioselectivity refer to which functional group reacts and at which position, respectively. Computational studies can explain why certain products are favored over others. For example, in catalyst-controlled regioselective acetalizations, computational models have been used to explain the steric factors responsible for observed selectivities. nih.gov

The stereochemical outcome of acetal substitution reactions is often dictated by a delicate balance between different reaction pathways. researchgate.net Computational results can support reaction manifolds that proceed through either open oxocarbenium ions or cyclic dioxolenium ions, which in turn lead to different stereoisomeric products. researchgate.net Modern approaches even leverage machine learning and automated DFT workflows to predict regioselectivity with high accuracy for a broad range of reactions, including those that could be applied to acetal transformations. beilstein-journals.orgchemrxiv.orgmit.edu These models can calculate the relative energies of potential intermediates or transition states, with the lowest-energy pathway indicating the most likely reaction site. beilstein-journals.org

Spectroscopic Analysis for Structural Assignment and Mechanistic Insights (e.g., EPR for radical studies, NMR for characterization and kinetics)

Spectroscopic techniques are essential for the experimental validation of computational findings and for providing direct evidence of molecular structure and reaction intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of this compound.

¹H NMR spectra are used to identify the different types of protons in the molecule. Key signals would include those for the acetal proton (CH), the protons on the carbons adjacent to the oxygens, the vinylic protons of the dicrotyl groups, and the protons of the propyl and methyl groups. asahilab.co.jpchemicalbook.com The chemical shifts and coupling constants of these signals provide definitive information about the molecule's connectivity.

¹³C NMR provides information on the carbon skeleton.

Kinetics Studies: NMR can also be used to monitor reaction kinetics in real-time. For instance, in an acetalization reaction, the disappearance of the aldehyde proton signal and the appearance of the acetal proton signal can be tracked over time to determine reaction rates. asahilab.co.jp It is also effective for studying the equilibrium of condensation reactions involving acetaldehyde (B116499), a related compound. nih.gov

Table 2: Typical ¹H NMR Chemical Shifts for Acetal Moieties

| Proton Type | Typical Chemical Shift (δ, ppm) | Source |

|---|---|---|

| Aldehyde Proton (Reactant) | ~9.5-10.5 | asahilab.co.jp |

| Acetal Proton (Product) | ~4.5-5.8 | asahilab.co.jp |

Electron Paramagnetic Resonance (EPR) spectroscopy is specifically used to detect and characterize paramagnetic species, such as free radicals. While acetals are generally stable, they can undergo radical-mediated reactions under certain conditions. Studies have confirmed that some acetals, particularly methylene (B1212753) acetals, have a tendency to form radicals at higher temperatures through the abstraction of a hydrogen atom. nih.gov EPR is the definitive technique for verifying such radical pathways. nih.govnih.gov In the context of this compound, EPR could be employed to investigate potential radical side reactions during synthesis or degradation, or to study intended radical transformations. researchgate.net

Molecular Modeling and Conformational Analysis of Unsaturated Acetal Systems

Molecular modeling and conformational analysis focus on understanding the three-dimensional shapes that a flexible molecule like this compound can adopt and the energetic differences between these shapes. The presence of rotatable single bonds and the steric requirements of the dicrotyl groups mean the molecule can exist in various conformations.

Computational models can predict the most stable conformers by calculating their relative energies. This analysis is critical because the molecule's conformation can significantly influence its reactivity. For example, the efficiency of an intramolecular cyclization reaction depends on whether the molecule can easily adopt a conformation that brings the reacting groups (the double bond and the acetal carbon) into close proximity. chemtube3d.com Studies on related cyclic acetal systems have shown that reaction conditions can influence whether kinetically or thermodynamically controlled isomeric products are formed, a process directly linked to conformational preferences. nih.gov Furthermore, understanding the conformational preferences of key intermediates, such as oxocarbenium ions, is vital for explaining the stereochemical outcome of acetal substitution reactions. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.